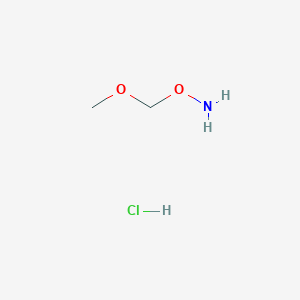![molecular formula C11H13N3O2 B12975396 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The nitro group is reduced, and the resulting 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.
Substitution reagents: Halogens, organometallic reagents for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for treating migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer treatment.
Miransertib: Studied for Proteus syndrome.
These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and therapeutic applications.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)5-9-12-7-3-4-8(11(15)16)13-10(7)14-9/h3-4,6H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Clave InChI |
LVLQFKFEPDMYEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)

![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)



